4-({[(Propan-2-yl)carbamoyl]amino}methyl)benzoic acid
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Overview
Description
4-({[(Propan-2-yl)carbamoyl]amino}methyl)benzoic acid is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol It is a derivative of benzoic acid, featuring a propan-2-yl carbamoyl group attached to the amino group at the para position of the benzene ring
Mechanism of Action
Target of Action
Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for benzoic acid derivatives or carbamoyl groups .
Mode of Action
It’s known that benzylic compounds can undergo free radical reactions . In such reactions, a radical species abstracts a hydrogen atom from the benzylic position, leading to the formation of a resonance-stabilized benzylic radical . This radical can then react further, leading to various possible outcomes depending on the reaction conditions .
Biochemical Pathways
Benzoic acid derivatives are known to participate in various biochemical processes, including metabolism and signal transduction .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that can interact with biological membranes .
Result of Action
The effects would depend on the specific targets of the compound and the nature of its interactions with these targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the compound’s reactivity might be affected by the pH of its environment, as this can influence the protonation state of its carboxylic acid and amine groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(Propan-2-yl)carbamoyl]amino}methyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-aminomethylbenzoic acid.
Carbamoylation: The amino group of 4-aminomethylbenzoic acid is reacted with isopropyl isocyanate under controlled conditions to form the carbamoyl derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-({[(Propan-2-yl)carbamoyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-({[(Propan-2-yl)carbamoyl]amino}methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic Acid: A precursor in the synthesis of folic acid and used in sunscreen formulations.
4-({[(Methyl)carbamoyl]amino}methyl)benzoic Acid: Similar structure but with a methyl group instead of a propan-2-yl group.
Uniqueness
4-({[(Propan-2-yl)carbamoyl]amino}methyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-[(propan-2-ylcarbamoylamino)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(2)14-12(17)13-7-9-3-5-10(6-4-9)11(15)16/h3-6,8H,7H2,1-2H3,(H,15,16)(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAYXMRVURPWFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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